1-(2-Chlorophenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol
Overview
Description
1-(2-Chlorophenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorophenoxy group, a trifluoromethyl group, and a benzimidazolyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 2-chlorophenol.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a radical trifluoromethylation reaction, which involves the use of trifluoromethylating agents under specific conditions.
Benzimidazole Formation: The benzimidazole ring is synthesized through a condensation reaction between o-phenylenediamine and a suitable carboxylic acid derivative.
Final Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate, the trifluoromethylated compound, and the benzimidazole derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2-Chlorophenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antifungal and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol involves its interaction with specific molecular targets. For instance, it may inhibit the biosynthesis of sterols by targeting enzymes involved in the sterol biosynthesis pathway . This inhibition disrupts the integrity of cell membranes in fungi, leading to their destruction.
Comparison with Similar Compounds
Similar Compounds
Mefentrifluconazole: A compound with a similar structure and antifungal properties.
Fluconazole: Another antifungal agent with a triazole ring.
Itraconazole: A triazole antifungal with a broader spectrum of activity.
Uniqueness
1-(2-Chlorophenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in various applications.
Properties
IUPAC Name |
1-(2-chlorophenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O2/c18-12-5-1-4-8-15(12)25-10-11(24)9-23-14-7-3-2-6-13(14)22-16(23)17(19,20)21/h1-8,11,24H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUYNEZRTUORQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(COC3=CC=CC=C3Cl)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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